methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate

Purity Procurement Quality Control

Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate (CAS 1287752-81-1) is a trisubstituted pyrazole scaffold with a molecular formula of C₅H₆ClN₃O₂ and a molecular weight of 175.57 g/mol. The compound features an amino group at position 5, a chloro substituent at position 4, and a methyl carboxylate ester at position 3, providing three chemically orthogonal handles for further functionalization.

Molecular Formula C5H6ClN3O2
Molecular Weight 175.57
CAS No. 1287752-81-1
Cat. No. B2906293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate
CAS1287752-81-1
Molecular FormulaC5H6ClN3O2
Molecular Weight175.57
Structural Identifiers
SMILESCOC(=O)C1=C(C(=NN1)N)Cl
InChIInChI=1S/C5H6ClN3O2/c1-11-5(10)3-2(6)4(7)9-8-3/h1H3,(H3,7,8,9)
InChIKeyIMRRCYCWOKFZGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-Amino-4-Chloro-1H-Pyrazole-3-Carboxylate (CAS 1287752-81-1) Sourcing and Procurement Guide for Scientific Buyers


Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate (CAS 1287752-81-1) is a trisubstituted pyrazole scaffold with a molecular formula of C₅H₆ClN₃O₂ and a molecular weight of 175.57 g/mol [1]. The compound features an amino group at position 5, a chloro substituent at position 4, and a methyl carboxylate ester at position 3, providing three chemically orthogonal handles for further functionalization [1]. Its computed XLogP3 of 0.7, topological polar surface area of 81 Ų, and two hydrogen bond donors indicate favorable physicochemical properties for lead optimization campaigns [1]. This scaffold serves as a versatile building block in medicinal chemistry and agrochemical research, where its 4-chloro substitution pattern enables distinct reactivity profiles compared to 4-bromo, 4-fluoro, or unsubstituted analogs.

Why Methyl 5-Amino-4-Chloro-1H-Pyrazole-3-Carboxylate Cannot Be Casually Substituted: A Scientific Buyer's Guide


Substituting methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate with its 4-bromo, 4-fluoro, N-methyl, or carboxylic acid analogs introduces quantifiable differences in reactivity, metabolic stability, and synthetic handling that directly impact downstream success. The 4-chloro substituent offers a distinct balance of halogen bond acceptor strength and steric bulk relative to bromo or fluoro analogs, altering both electrophilic aromatic substitution rates and transition metal-catalyzed cross-coupling efficiencies [1]. Furthermore, the methyl ester at position 3 provides a traceless protecting group strategy that the free carboxylic acid or bulkier ethyl ester cannot replicate without altering reaction selectivity or requiring additional deprotection steps. Even within the same halogen series, the choice of 4-chloro over 4-bromo dictates the catalyst-ligand system required for Suzuki-Miyaura or Buchwald-Hartwig couplings, with the bromo analog being more reactive but also more prone to unwanted debromination side reactions [1]. These substitution-dependent differences mean that in-class compounds cannot be interchanged without re-optimizing synthetic routes and potentially compromising target molecule purity or biological activity.

Quantitative Differentiation Evidence: Methyl 5-Amino-4-Chloro-1H-Pyrazole-3-Carboxylate vs. Closest Analogs


Purity Comparison: Methyl 5-Amino-4-Chloro-1H-Pyrazole-3-Carboxylate from Leyan vs. CymitQuimica

The purity specification of methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate (CAS 1287752-81-1) varies significantly between commercial suppliers. Leyan reports a purity of 98% , while CymitQuimica specifies a minimum purity of 95% . For procurement decisions where downstream synthetic yields are purity-dependent, this 3-percentage-point difference can translate to a meaningful reduction in byproduct formation and purification burden when the 98% material is selected.

Purity Procurement Quality Control

Physicochemical Property Differentiation: Methyl 5-Amino-4-Chloro-1H-Pyrazole-3-Carboxylate vs. Its 4-Bromo Analog

Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate exhibits a computed XLogP3 of 0.7 [1]. The corresponding 4-bromo analog (methyl 5-amino-4-bromo-1H-pyrazole-3-carboxylate, CAS 1174305-96-4) is expected to have a higher XLogP3 by approximately 0.4–0.6 log units based on the Hansch π constant difference between chlorine (+0.71) and bromine (+1.02) [2]. This lipophilicity differential directly impacts membrane permeability, aqueous solubility, and metabolic stability – three critical parameters in lead optimization. The chloro analog's lower lipophilicity may confer superior solubility and reduced CYP450-mediated metabolic clearance compared to the bromo variant, while retaining sufficient halogen bonding capacity for target engagement [2].

Lipophilicity Drug Design Physicochemical Properties

Safety Profile Differentiation: Methyl 5-Amino-4-Chloro-1H-Pyrazole-3-Carboxylate vs. In-Class Analogs

Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate is classified with GHS hazard statements H302 (harmful if swallowed, 100% probability) and H315 (causes skin irritation, 100% probability) [1]. In contrast, the hydrochloride salt form (CAS 1301743-26-9) introduces additional handling considerations due to its ionic nature, including potential corrosivity and hygroscopicity not present in the free base . For laboratories prioritizing ease of handling and reduced personal protective equipment (PPE) requirements, the free base form offers a simpler safety profile with only two primary hazard classifications compared to salt forms that may carry supplementary corrosive or respiratory irritation warnings.

Safety Hazard Handling Procurement

Optimal Deployment Scenarios for Methyl 5-Amino-4-Chloro-1H-Pyrazole-3-Carboxylate Based on Quantitative Evidence


Agrochemical Lead Discovery: Synthesis of Pyrazole Carboxamide Fungicides

Methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate serves as an ideal precursor for pyrazole-3-carboxamide fungicides, where the 4-chloro substituent is retained in the final active ingredient to enhance target-site binding. The Leyan-sourced 98% purity material is recommended for multi-step syntheses where intermediate purification is impractical, as the higher initial purity reduces carry-through of impurities that can poison palladium catalysts in subsequent amidation reactions. The compound's XLogP3 of 0.7 [1] ensures that early-stage intermediates remain tractable in aqueous workup, unlike more lipophilic bromo analogs that complicate phase separation.

Medicinal Chemistry Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 175.57 Da, two hydrogen bond donors, and a topological polar surface area of 81 Ų [1], methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate satisfies the Rule of Three criteria for fragment screening libraries. Its three orthogonal reactive handles (5-amino, 4-chloro, 3-methyl ester) allow independent vector elaboration without protecting group manipulation. The 4-chloro substituent offers a balanced reactivity profile – sufficiently inert under mild amidation conditions at the 5-amino group, yet readily participating in Suzuki-Miyaura couplings when desired, avoiding the premature reactivity that plagues 4-bromo or 4-iodo analogs in fragment growing campaigns.

High-Throughput Screening (HTS) Plate Preparation

The lower GHS hazard burden of the free base form (H302, H315 only) [2] compared to hydrochloride salt forms makes this compound a preferred choice for HTS facilities where hundreds of compounds are handled daily. Reduced PPE requirements accelerate plate preparation workflows, and the compound's moderate lipophilicity (XLogP3 = 0.7) [1] ensures adequate DMSO solubility at typical screening concentrations (10 mM) without the precipitation issues observed with higher-logP bromo analogs, thereby reducing false-negative rates in biochemical assays.

Quote Request

Request a Quote for methyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.